1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
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Overview
Description
“1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” is a compound with a molecular weight of 170.25 . It is also known by its IUPAC name, 2-(1-acetyl-4-piperidinyl)ethylamine . It is usually in liquid form .
Synthesis Analysis
Piperidones, such as “1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one”, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The InChI code for “1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” is 1S/C9H18N2O/c1-8(12)11-6-3-9(2-5-10)4-7-11/h9H,2-7,10H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” has a molecular weight of 170.25 . The compound is usually in liquid form .Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
The compound is related to research on dipeptidyl peptidase IV (DPP IV) inhibitors, a target for type 2 diabetes mellitus treatment. DPP IV inactivates incretin molecules, affecting insulin secretion. The search for new DPP IV inhibitors is driven by the need for compounds with minimal side effects and improved efficacy. The compound falls within the broader category of piperidine and piperazine derivatives, which are explored for their potential as antidiabetic drugs due to their ability to modulate GLP-1 and GIP degradation without disturbing other protease activities (Mendieta, Tarragó, & Giralt, 2011).
Antineoplastic Agents
A series of compounds including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, closely related to the compound , have been investigated for their antineoplastic properties. These molecules exhibit cytotoxic properties against various cancer cell lines, showing potential as tumor-selective agents with the ability to modulate multi-drug resistance. Their mechanism involves apoptosis induction, generation of reactive oxygen species, and mitochondrial function disruption. Such compounds are being considered for further development as antineoplastic drug candidates due to their promising preclinical efficacy and safety profiles (Hossain, Enci, Dimmock, & Das, 2020).
D2-like Receptor Ligands
Research into arylcycloalkylamines, including phenyl piperidines and piperazines, highlights the significance of these pharmacophoric groups in antipsychotic agents. The compound is associated with efforts to enhance the potency and selectivity of ligands for D2-like receptors, which are important in the treatment of neuropsychiatric disorders. The exploration of these structural motifs aims to discover new therapeutic agents with improved selectivity for D2-like receptors, underlining the therapeutic potential of piperidine derivatives in psychiatric medicine (Sikazwe et al., 2009).
Spiropiperidines in Drug Discovery
The synthesis strategies for spiropiperidines, compounds incorporating piperidine rings spiro-connected to other rings, have been reviewed for their relevance in drug discovery. These structures are explored for their novel pharmacological profiles, with different synthetic approaches being developed to construct spiropiperidines for use in medicinal chemistry. The review highlights the versatility of spiropiperidines in accessing new areas of chemical space, potentially leading to the discovery of drugs with unique mechanisms of action (Griggs, Tape, & Clarke, 2018).
Safety And Hazards
The compound is classified under the GHS05 and GHS07 hazard pictograms . The signal word for this compound is “Danger” and it has hazard statements H314 and H335 . Precautionary measures include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDRWSSAAHEJNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
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